3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)4-10-5-8(11(12)13)7(3)9-10/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFWBCBRVQSFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
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Nitration : Further nitration under harsh conditions may yield 4,5-dinitropyrazole derivatives, though steric effects could suppress this pathway.
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Sulfonation : Likely occurs at C-5 with concentrated H₂SO₄, forming sulfonic acid derivatives .
Nucleophilic Aromatic Substitution
The nitro group’s electron-withdrawing nature activates the ring for nucleophilic attack, though reactions typically require elevated temperatures or catalysts:
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Amination : Reaction with NH₃ or amines at C-5 under Cu catalysis, forming 5-amino derivatives. For example, 4-nitropyrazoles react with hydrazines to form 5-substituted products via ANRORC mechanisms (Addition of Nucleophile, Ring Opening, Ring Closure) .
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Hydrolysis : Limited feasibility due to the nitro group’s deactivation, but possible under strongly acidic or basic conditions to yield hydroxylated derivatives .
Reduction of the Nitro Group
Reduction of the nitro group to an amine is a key pathway for functionalization:
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Catalytic Hydrogenation : Using H₂/Pd-C in ethanol yields 4-amino-3-methyl-1-(2-methylpropyl)-1H-pyrazole.
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Chemical Reduction : SnCl₂/HCl or Fe/HCl systems can achieve similar results, though selectivity may vary .
Functionalization via Side Chains
The isobutyl group at N-1 can undergo typical alkyl chain reactions:
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Oxidation : Conversion of the terminal methyl group to a carboxylic acid via KMnO₄ or CrO₃, forming 1-(2-carboxypropyl)-4-nitro-3-methylpyrazole .
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Halogenation : Free-radical bromination (e.g., NBS/light) may introduce bromine at the isobutyl chain’s tertiary carbon .
Cycloaddition and Ring-Opening Reactions
Pyrazoles participate in [3+2] cycloadditions, but the nitro group’s electron withdrawal may limit reactivity:
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With Dipolarophiles : Reaction with acetylenes or nitriles under thermal conditions could form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) .
Comparative Reactivity Data
Mechanistic Insights
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ANRORC Mechanism : Observed in reactions with arylhydrazines, involving nucleophilic attack at C-5, ring opening, and re-closure to form regioisomers (e.g., 1-aryl-5-methyl vs. 1-aryl-3-methyl products) .
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Steric Effects : The isobutyl group at N-1 may hinder reactions at adjacent positions, favoring C-5 substitution over C-3 .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. For instance, a series of pyrazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells. The results indicated that certain derivatives of pyrazole showed higher cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
Anti-inflammatory Properties
3-Methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole has also been studied for its anti-inflammatory effects. Compounds with a pyrazole scaffold have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, one study evaluated the anti-inflammatory activity of substituted pyrazoles and found that compounds containing a p-nitrophenyl moiety exhibited superior activity compared to diclofenac sodium .
Analgesic Effects
In addition to anti-inflammatory properties, pyrazole derivatives have shown analgesic effects in preclinical models. The analgesic activity was assessed using the formalin test and other pain models, indicating that these compounds could serve as potential analgesics .
Agricultural Applications
Pesticidal Activity
Pyrazole derivatives are being explored for their potential as agrochemicals. Studies have indicated that certain pyrazoles can act as effective pesticides due to their ability to inhibit specific enzymes in pests. For instance, the synthesis of novel pyrazole-based insecticides has shown promising results in controlling pest populations while being less harmful to non-target organisms .
Materials Science
Energetic Materials
The incorporation of nitro groups into pyrazole structures has led to the development of new energetic materials with potential applications in explosives. Research has focused on synthesizing polynitro-substituted pyrazoles that exhibit high energy density and stability. These materials are being investigated for their explosive performance compared to traditional explosives like TNT and RDX .
Data Tables
Case Studies
- Anticancer Study : A study synthesized a series of 3-methylpyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Results showed that some compounds had IC50 values significantly lower than Doxorubicin, indicating higher efficacy .
- Pesticide Development : Researchers developed a new class of pyrazole-based insecticides that demonstrated effective pest control in field trials while showing minimal toxicity to beneficial insects .
- Explosive Performance Evaluation : A comparative study on the explosive performance of polynitro-substituted pyrazoles revealed that certain derivatives had densities exceeding those of traditional explosives, suggesting their potential application in military and industrial settings .
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(2-methylpropyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
3-methyl-1-(2-methylpropyl)-4-chloro-1H-pyrazole: Similar structure but with a chloro group instead of a nitro group.
3-methyl-1-(2-methylpropyl)-4-hydroxy-1H-pyrazole: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole imparts unique chemical reactivity and potential biological activities compared to its analogs with different substituents. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the nitro group (-NO2) is crucial for its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
The mechanism of action for this compound involves:
- Bioreduction : The nitro group can be reduced to form amino derivatives, which may exhibit different biological properties.
- Interaction with Enzymes : The compound can interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often facilitated by the compound's lipophilicity due to the 2-methylpropyl group, enhancing its ability to penetrate lipid membranes.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial activity against various pathogens. In a study comparing several pyrazole derivatives, compounds with similar structures demonstrated significant inhibition against bacteria such as E. coli and S. aureus. The aliphatic amide pharmacophore was found to enhance antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, derivatives of pyrazole have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6. One study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .
Anticancer Activity
The pyrazole scaffold has been recognized for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds derived from the pyrazole structure were tested against various cancer cell lines, exhibiting IC50 values in the low micromolar range .
Case Studies and Research Findings
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound is being explored as a lead compound in drug development for various therapeutic areas:
- Antimicrobial Agents : Potential for development into new antibiotics.
- Anti-inflammatory Drugs : Targeting chronic inflammatory diseases.
- Cancer Therapeutics : Development as an anticancer agent through further structural modifications.
Q & A
Q. What are the key synthetic routes for 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole?
The compound is typically synthesized via cyclization reactions using precursors like β-keto esters or hydrazines. For example, nitration of the pyrazole ring can be achieved using nitric acid in the presence of sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration . Substituent introduction (e.g., 2-methylpropyl groups) often employs alkylation reactions with isobutyl halides in basic media (e.g., K₂CO₃/DMF) . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and nitro group integration. For example, the nitro group deshields adjacent protons, appearing as singlets near δ 8.5–9.0 ppm .
- X-ray Crystallography : Resolves spatial arrangements, as demonstrated in related pyrazole derivatives with similar substituents (e.g., dihedral angles between nitro and alkyl groups) .
- IR Spectroscopy : Identifies nitro (N–O stretch ~1520 cm⁻¹) and alkyl C–H stretches (~2900 cm⁻¹) .
Q. How can purity and molecular weight be validated?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical values within 2 ppm error) .
- Elemental Analysis : Validates C, H, N, and O composition (±0.3% deviation) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data?
Discrepancies between experimental and theoretical NMR shifts can arise due to solvent effects or dynamic conformations. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR chemical shifts in explicit solvent models (e.g., DMSO), improving correlation (R² > 0.98) with experimental data . For crystallographic ambiguities, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals forces) .
Q. What strategies optimize regioselective functionalization of the pyrazole ring?
- Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate positions adjacent to electron-withdrawing groups (e.g., nitro), enabling selective alkylation or halogenation .
- Protecting Groups : Temporary protection of the nitro group (e.g., Boc) prevents unwanted side reactions during subsequent modifications .
Q. How to design stability studies under varying conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures (e.g., >200°C for nitro-containing pyrazoles) .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC; nitro groups may undergo photoreduction, requiring inert atmosphere storage .
Q. What experimental approaches validate bioactivity hypotheses (e.g., enzyme inhibition)?
- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on nitro group interactions with active-site residues .
- Kinetic Assays : Measure IC₅₀ values via spectrophotometric methods (e.g., NADH depletion for dehydrogenase inhibition) .
Methodological Considerations
Q. How to address low yields in nitro group introduction?
Optimize nitration conditions:
- Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .
- Pre-functionalize the pyrazole ring with electron-donating groups (e.g., methyl) to enhance nitration efficiency .
Q. What chromatographic techniques separate closely related pyrazole analogs?
- Reverse-Phase HPLC : C18 column with gradient elution (water/acetonitrile + 0.1% TFA) resolves nitro and methyl-substituted derivatives .
- Preparative TLC : Use silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) for small-scale purification .
Q. How to correlate synthetic modifications with physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
